N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic heterocyclic compound featuring a tetrahydroquinolinone core substituted with an isobutyl group at the N1 position and a methanesulfonamide moiety at the C6 position. The tetrahydroquinolinone scaffold is known for its pharmacological versatility, particularly in anti-inflammatory and anticancer contexts . The methanesulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) and enhanced bioavailability due to its polar yet lipophilic nature. The isobutyl substituent may contribute to improved membrane permeability and target selectivity by modulating steric and electronic interactions .
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)9-16-13-6-5-12(15-20(3,18)19)8-11(13)4-7-14(16)17/h5-6,8,10,15H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQBPOGSMQTYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, which includes a tetrahydroquinoline moiety and a sulfonamide group, suggests potential biological activities that merit detailed exploration. This article synthesizes current research findings, including biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 298.36 g/mol. The structural features contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 941991-60-2 |
Biological Activity
Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, suggesting utility in treating infections.
- Antitumor Properties : Preliminary studies indicate potential anticancer effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several sulfonamide derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : In vitro assays using cancer cell lines revealed that the compound induced apoptosis in human glioma cells. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate signaling pathways related to inflammation and apoptosis.
Research Findings
Recent studies have highlighted the following findings regarding the compound's biological activity:
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroquinoline moiety and a sulfonamide group , which are known for their roles in biological activity. Its molecular formula is , with a molecular weight of approximately 386.5 g/mol. The unique structural components contribute to its pharmacological properties.
Antibacterial Properties
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibits notable antibacterial activity. The mechanism involves the inhibition of bacterial folic acid synthesis, critical for DNA replication and cell division. Research indicates that derivatives of this compound demonstrate effectiveness against various bacterial strains.
Anticancer Effects
The compound has also shown potential as an anticancer agent. Studies indicate that it can modulate signaling pathways involved in cell proliferation and apoptosis. For instance:
- In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines significantly.
- Mechanistic insights suggest that it may interact with specific molecular targets related to tumor growth inhibition.
Scientific Research Applications
The applications of this compound are diverse:
Medicinal Chemistry
This compound serves as a building block for developing new pharmaceuticals, particularly those targeting infectious diseases and cancer.
Material Science
In materials science, it is utilized in synthesizing new polymers and coatings with specific properties due to its unique chemical structure.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's mechanism of action through folate pathway inhibition .
Anticancer Research
Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound significantly reduced cell viability at concentrations as low as 5 µM . This underscores its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following comparison focuses on sulfonamide-containing heterocycles with reported anti-inflammatory or antiproliferative activities, as detailed in peer-reviewed studies.
Structural Comparisons
Table 1: Structural Features of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide and Analogues
Key Structural Differences :
- Core Heterocycle: The tetrahydroquinolinone core in the target compound differs from the benzothieno[3,2-d]pyrimidinone scaffold in Compounds 1–11 . The latter features a fused benzothiophene-pyrimidine system, which enhances π-stacking interactions with enzyme active sites.
- Substituent Positioning: The methanesulfonamide group in the target compound is located at C6, whereas in benzothienopyrimidinone derivatives, it is positioned at N3. This difference may influence binding modes to COX-2 or other targets.
- Thioether vs. Alkyl Groups: Compounds 1–11 utilize thioether-linked substituents (e.g., pyrimidinedione, cyclohexyl, fluorophenyl) at C2, which are absent in the target compound.
Pharmacological Activity Comparisons
The methanesulfonamide group likely inhibits COX-2, similar to Compounds 1–11, which reduced PGE2 production by 40–60% in human keratinocytes and macrophages . The isobutyl group may confer selectivity for membrane-bound enzymes (e.g., prostaglandin synthases) over cytosolic targets.
Reported Efficacies of Analogues :
- COX-2 Inhibition : Compounds 1, 2, 4, 8, 9, and 10 suppressed COX-2 expression by 50–70% in LPS-stimulated macrophages .
- Cytokine Modulation: Compound 8 reduced IL-8 secretion by 55% in inflamed keratinocytes, while Compound 9 achieved 65% PGE2 suppression .
- Structural-Activity Relationship (SAR) : Thioether substituents with electron-deficient aromatic rings (e.g., 2,4-difluorophenyl in Compound 9) exhibited superior activity, suggesting that electron-withdrawing groups enhance target engagement .
Limitations of the Target Compound: The absence of a thioether moiety may reduce its potency compared to benzothienopyrimidinone derivatives. However, the tetrahydroquinolinone core’s conformational flexibility could improve tissue penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
